3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a piperidin-4-yl group substituted with a 7-methoxybenzofuran-2-carbonyl moiety. This scaffold is structurally distinct due to the fusion of benzofuran and pyridopyrimidinone rings, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-6-2-4-14-12-18(30-19(14)17)22(28)25-10-7-15(8-11-25)26-13-24-20-16(21(26)27)5-3-9-23-20/h2-6,9,12-13,15H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARYBWRKDKVFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a pyrido-pyrimidine core with a methoxybenzofuran moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 404.426 g/mol. Its structure consists of a pyrido[2,3-d]pyrimidine ring system linked to a piperidine ring and a methoxybenzofuran carbonyl group. This configuration is expected to play a significant role in its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O4 |
| Molecular Weight | 404.426 g/mol |
| IUPAC Name | 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : The structural components of the compound suggest potential efficacy against cancer cell lines, similar to other pyrimidine derivatives that have been shown to inhibit tumor growth.
- Antimicrobial Properties : Heterocycles containing pyrimidine structures are often investigated for their antibacterial and antifungal activities.
- CNS Effects : The piperidine ring is known for its influence on central nervous system (CNS) activity, suggesting possible applications in treating neurological disorders.
Case Studies and Research Findings
- Anticancer Studies : A study involving pyrido-pyrimidine derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : Research has shown that related compounds exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the methoxybenzofuran moiety enhances membrane permeability, facilitating the compound's action against microbial cells.
- CNS Activity : Investigations into the pharmacological profile revealed that similar compounds can act as GSK-3β inhibitors, which are crucial in mood regulation and neuroprotection. This suggests that this compound may have applications in treating mood disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methoxybenzofuran Derivative | Contains benzofuran moiety | Anticancer activity |
| Thieno[3,2-d]pyrimidine | Similar thieno structure | Antimicrobial properties |
| Piperidinyl Triazine | Contains piperidine and triazine rings | CNS effects |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance:
- A study demonstrated that pyrido-pyrimidine derivatives can inhibit cancer cell proliferation in vitro, primarily through the induction of apoptosis via mitochondrial pathways. The presence of the methoxybenzofuran moiety may further enhance this effect by improving cellular uptake and targeting specific cancer pathways.
Antimicrobial Properties
The compound has shown promise in antimicrobial research:
-
Compounds with pyrimidine structures are often evaluated for their antibacterial and antifungal activities. Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- The methoxybenzofuran moiety enhances membrane permeability, facilitating the compound's action against microbial cells.
Central Nervous System Effects
The piperidine component of the compound suggests potential applications in treating neurological disorders:
- Investigations into related compounds have revealed that they may act as GSK-3β inhibitors, which are crucial for mood regulation and neuroprotection. This indicates that 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one could be beneficial in developing treatments for mood disorders.
Case Study Summaries
-
Anticancer Study :
- A study involving pyrido-pyrimidine derivatives reported significant inhibition of cancer cell growth. The mechanism involved apoptosis induction through mitochondrial pathways.
-
Antimicrobial Efficacy :
- Research findings indicated that similar compounds possess broad-spectrum activity against various bacterial strains. The methoxybenzofuran moiety was noted to enhance the efficacy by increasing membrane permeability.
-
CNS Activity Investigation :
- Pharmacological profiling of related compounds revealed potential as GSK-3β inhibitors, suggesting applications in mood disorder treatments.
Comparison with Similar Compounds
Key Observations:
Piperidine Substitutions : The target compound’s piperidin-4-yl group is shared with derivatives in and , where trifluoromethylbenzyl or benzo[d][1,3]dioxol-5-ylmethyl substituents enhance kinase inhibition . The 7-methoxybenzofuran moiety may influence bioavailability or target selectivity compared to bulkier aryl groups.
Heterocyclic Additions : Compounds with thiadiazole or pyrazoline substituents () show enhanced anticancer activity, suggesting that electron-withdrawing groups improve cytotoxicity .
Reduced Core Derivatives: Hydrogenation of the pyridopyrimidinone core () increases antiplatelet potency, highlighting the role of ring saturation in modulating activity .
Pharmacological Profiles
Table 2: Activity Comparison of Select Derivatives
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | EDCI/HOBt, DIPEA | DCM | RT, 24h | 65–70 |
| 2 | Triphosgene, Et₃N | THF | Reflux, 6h | 50–55 |
Advanced: How can computational methods optimize reaction conditions for higher yields?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) can predict transition states and intermediates, guiding solvent selection and catalyst design. For example:
- Solvent optimization : COSMO-RS simulations evaluate solvent polarity effects on reaction kinetics .
- Catalyst screening : Machine learning models trained on existing datasets (e.g., PubChem reactions) identify optimal bases (e.g., Et₃N vs. DIPEA) to reduce side reactions .
- Experimental validation : High-throughput microreactors test predicted conditions, narrowing optimal parameters (e.g., 0°C for cyclization reduces decomposition ).
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., piperidine chair conformation, benzofuran dihedral angles) with R factor < 0.07 .
- NMR : H/C NMR identifies key protons (e.g., pyrimidinone NH at δ 10.2 ppm, methoxy singlet at δ 3.8 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated 447.1772, observed 447.1775) .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, 72h incubation) to minimize inter-lab variability .
- Structural validation : Compare batch purity via HPLC-MS; impurities >1% can skew IC₅₀ by 10-fold .
- Target engagement studies : SPR or CETSA confirm direct binding to intended targets (e.g., kinase domains) to rule off-target effects .
Basic: What in vitro assays screen for antimicrobial activity?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains in Mueller-Hinton broth (18–24h, 37°C) .
- Time-kill kinetics : Evaluate bactericidal effects at 2× MIC over 24h, with CFU counts every 4h .
Advanced: What strategies enhance SAR studies for this scaffold?
Methodological Answer:
- Position-specific substitution : Modify the 7-methoxybenzofuran (electron-withdrawing groups improve metabolic stability) or pyrido[2,3-d]pyrimidin-4-one (bulky substituents enhance target affinity) .
- Free-energy perturbation (FEP) : Predict binding affinity changes (ΔΔG) for virtual analogs before synthesis .
- In vivo PK/PD : Compare oral bioavailability (e.g., rat models, 10 mg/kg dose) to prioritize analogs with AUC₀–₂₄h > 500 ng·h/mL .
Basic: How to analyze stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .
- Plasma stability : Use human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .
Advanced: How to design experiments for mechanistic elucidation?
Methodological Answer:
- CRISPR-Cas9 knockouts : Validate target dependency (e.g., kinase KO cells show resistance to compound-induced apoptosis) .
- Phosphoproteomics : SILAC-based mass spectrometry identifies downstream signaling nodes (e.g., MAPK pathway inhibition) .
- Cryo-EM : Resolve compound-target complexes (e.g., 3.5 Å resolution) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
